2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid
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Overview
Description
2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a quinazolinone moiety linked to a hydroxybenzoic acid, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The resulting quinazolinone is then subjected to further functionalization to introduce the amino group at the 2-position.
The next step involves the coupling of the quinazolinone derivative with 2-hydroxy-5-aminobenzoic acid. This coupling reaction can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps such as crystallization or chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazolinone moiety can be reduced to its corresponding dihydroquinazoline using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with carbonyl functionalities.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety is known to inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline and 2-aminobenzoic acid derivatives share structural similarities.
Hydroxybenzoic Acid Derivatives: Compounds such as salicylic acid and its derivatives.
Uniqueness
2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid is unique due to the combination of the quinazolinone and hydroxybenzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-hydroxy-5-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-12-6-5-8(7-10(12)14(21)22)16-15-17-11-4-2-1-3-9(11)13(20)18-15/h1-7,19H,(H,21,22)(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLTWCFPIJXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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